molecular formula C23H24N4O3 B2856720 3,5-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide CAS No. 922688-45-7

3,5-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B2856720
CAS No.: 922688-45-7
M. Wt: 404.47
InChI Key: YIECTUSJLZHZJM-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with methoxy groups at the 3 and 5 positions, and a phenyl ring attached to a pyridazinyl group, which is further substituted with a pyrrolidine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 3,5-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions to form the benzamide linkage.

  • Substitution on the Phenyl Ring: : The phenyl ring is then functionalized with a pyridazinyl group. This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a suitable pyridazinyl halide and a phenylboronic acid derivative.

  • Introduction of the Pyrrolidine Group: : The final step involves the introduction of the pyrrolidine group onto the pyridazinyl ring. This can be achieved through nucleophilic substitution reactions where the pyridazinyl halide reacts with pyrrolidine under basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be optimized for scale, involving continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and in-line purification systems would ensure consistent product quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxy groups on the benzamide core can undergo oxidation to form corresponding quinones under strong oxidizing conditions.

  • Reduction: : The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

3,5-Dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide has several applications in scientific research:

  • Medicinal Chemistry: : This compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with various biological targets.

  • Pharmacology: : It is investigated for its potential effects on different biological pathways, including its role as an enzyme inhibitor or receptor modulator.

  • Biological Studies: : The compound is used in studies to understand its interaction with cellular components and its potential effects on cell signaling pathways.

  • Industrial Applications: : It may be used as an intermediate in the synthesis of more complex molecules or as a reference compound in analytical chemistry.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzamide: L

Properties

IUPAC Name

3,5-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-29-19-13-17(14-20(15-19)30-2)23(28)24-18-7-5-6-16(12-18)21-8-9-22(26-25-21)27-10-3-4-11-27/h5-9,12-15H,3-4,10-11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIECTUSJLZHZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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